3-Amino-6-chloropyrazine-2-carboxylic acid

Catalog No.
S685495
CAS No.
2727-13-1
M.F
C5H4ClN3O2
M. Wt
173.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-chloropyrazine-2-carboxylic acid

CAS Number

2727-13-1

Product Name

3-Amino-6-chloropyrazine-2-carboxylic acid

IUPAC Name

3-amino-6-chloropyrazine-2-carboxylic acid

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)

InChI Key

TZEPSUWOCPVNMM-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Cl

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Cl

Building Block in Organic Synthesis

3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements. This specific compound falls under the category of chloropyrazinecarboxylic acids. Due to its functional groups (amino, chloro, and carboxylic acid), 3-amino-6-chloropyrazine-2-carboxylic acid acts as a valuable building block in organic synthesis []. Scientists can utilize it as a starting material for the creation of more complex molecules with desired properties [].

Potential Applications in Pharmaceutical Development

Research suggests 3-amino-6-chloropyrazine-2-carboxylic acid may hold promise in the development of new drugs [, ]. The compound's structure allows for modifications that could lead to molecules targeting specific biological processes. Some areas of potential application include:

  • Antibacterial agents: The chloropyrazine ring structure has been linked to antibacterial properties in other compounds []. Researchers might explore modifications of 3-amino-6-chloropyrazine-2-carboxylic acid to develop new antibiotics.
  • Anti-inflammatory drugs: Similar to the antibacterial properties, the chloropyrazine ring has also been associated with anti-inflammatory effects []. Scientists could investigate 3-amino-6-chloropyrazine-2-carboxylic acid as a potential starting point for drugs to treat inflammation.

3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both an amino group and a carboxylic acid group on a pyrazine ring. Its molecular formula is C5H4ClN3O2C_5H_4ClN_3O_2 and it has a molecular weight of approximately 173.56 g/mol. The compound features a chlorine atom at the 6-position and an amino group at the 3-position, contributing to its unique chemical properties and reactivity. This compound is often used in various chemical syntheses and has potential applications in pharmaceuticals due to its biological activity.

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound behave as an acid in aqueous solutions.
  • Formation of Esters: Reacting with alcohols can yield esters, which are useful intermediates in organic synthesis.

For example, when treated with alcohols in the presence of acid catalysts, 3-amino-6-chloropyrazine-2-carboxylic acid can form corresponding esters, enhancing its utility in synthetic chemistry .

3-Amino-6-chloropyrazine-2-carboxylic acid exhibits notable biological activities, particularly as an antimicrobial agent. Its structural features allow it to interact with biological targets, potentially inhibiting microbial growth. Some studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .

Several methods exist for synthesizing 3-amino-6-chloropyrazine-2-carboxylic acid:

  • Chlorination Method: A common approach involves chlorinating 3-amino-pyrazine-2-carboxylic acid using chlorine gas or sulfuryl chloride in a controlled reaction environment. This method typically requires careful temperature management to ensure yield and purity .
  • Reaction with Methyl Esters: Another method entails reacting methyl 3-amino-pyrazine-2-carboxylate with chlorine under specific conditions to yield the desired chlorinated product .

These methods highlight the versatility of starting materials and conditions that can be employed to obtain this compound effectively.

3-Amino-6-chloropyrazine-2-carboxylic acid has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting microbial infections.
  • Research: Used in studies exploring the structure-activity relationship of pyrazine derivatives.
  • Chemical Synthesis: Acts as a building block for more complex heterocyclic compounds used in diverse chemical applications .

Interaction studies have indicated that 3-amino-6-chloropyrazine-2-carboxylic acid can interact with various biological macromolecules. These interactions may involve binding to enzymes or receptors, which could elucidate its mechanism of action as an antimicrobial agent. Further research is necessary to fully understand these interactions and their implications for drug design .

Several compounds share structural similarities with 3-amino-6-chloropyrazine-2-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-amino-6-chloropyrazine-2-carboxylateC6H7ClN3O20.92
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylateC7H8Cl2N3O20.90
3-Amino-6-chloropyrazine-2-carbaldehydeC5H4ClN3O0.84
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateC7H9ClN4O20.84
5-Chloropyrazine-2-carboxylic acidC5H4ClN2O20.82

These compounds differ primarily in their substitution patterns and functional groups, which influence their reactivity and biological activity. The unique combination of an amino group and a carboxylic acid along with chlorine substitution makes 3-amino-6-chloropyrazine-2-carboxylic acid particularly interesting for synthetic chemists and pharmacologists alike .

3-Amino-6-chloropyrazine-2-carboxylic acid has emerged as a compound of interest in medicinal and synthetic chemistry due to its structural versatility. First characterized in the early 21st century, its significance grew alongside studies on pyrazine derivatives, which are critical in tuberculosis treatment and agrochemical development. Research highlights its role as a precursor for antimycobacterial agents, particularly in synthesizing analogs of pyrazinamide, a first-line tuberculosis drug. Its anti-auxin properties in plant biology and potential modulation of sodium channels in biochemical systems further underscore its multidisciplinary relevance.

Nomenclature and Classification

This compound belongs to the heterocyclic aromatic pyrazine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. It is classified as:

  • Functional class: Amino-chloro-carboxylic acid derivative
  • Substituent positions: Amino (-NH₂) at position 3, chlorine (-Cl) at position 6, and carboxylic acid (-COOH) at position 2.

Structural Characteristics and Molecular Identification

Molecular Formula and Weight

PropertyValue
Molecular formulaC₅H₄ClN₃O₂
Molecular weight173.56 g/mol
Exact mass172.9992 Da

Data derived from high-resolution mass spectrometry and crystallographic studies.

IUPAC Nomenclature

The systematic IUPAC name is 3-amino-6-chloropyrazine-2-carboxylic acid, reflecting:

  • A pyrazine backbone (C₄H₄N₂)
  • Substituents: amino group (C3), chlorine (C6), and carboxylic acid (C2).

Registry Numbers and Database Identifiers

Identifier TypeValue
CAS Registry Number2727-13-1
EC Number810-362-9
PubChem CID12319185
ChemSpider ID10579305
Wikidata IDQ72434820

These identifiers facilitate cross-referencing across chemical databases.

Classical Synthetic Routes

Chlorination of 3-Amino-2-pyrazinecarboxylic Acid

The historical approach converts the 6-position hydrogen of 3-amino-2-pyrazinecarboxylic acid into chlorine via electrophilic chlorination (Scheme 1).

EntryChlorination agentStoichiometrySolventTemp (°C)Time (h)Isolated yield (%)
1Thionyl chloride3.0 equiv.DioxaneReflux (102)565 [1]
2Thionyl chloride + catalytic formamide (Vilsmeier route)1.4 equiv.Chlorobenzene85378 [2]
3N-Chlorosuccinimide0.5 equiv.*DMF802498 [3]

*Half-equivalent used because mono-chlorination proceeds with high selectivity in DMF.

Scheme 1. Generic conversion of 3-amino-2-pyrazinecarboxylic acid to the target chloride.
$$
\text{C}5\text{H}5\text{N}3\text{O}2 + \text{Cl}^{+} \longrightarrow \text{C}5\text{H}4\text{ClN}3\text{O}2 + \text{HCl}
$$
The mild N-chlorosuccinimide (NCS) protocol (Entry 3) eliminates corrosive gases and achieves near-quantitative conversion in a single step under non-anhydrous conditions [3].

Reaction Parameters and Conditions

Key variables governing regio-selective chlorination are outlined in Table 2.

ParameterRecommended rangeImpact on outcomeSupporting data
Substrate protonation stateFree acid (pK_a ≈ 2.7)Ensures N(1) remains electron-poor, directing Cl^+ to C-6 [4]67, 110
Lewis base additive0.05 equiv. DMF or pyridinePromotes formation of chlorosulfite or Vilsmeier intermediates, boosting rate [5]67, 117
Water content<2% w/wExcess water hydrolyses Vilsmeier species, dropping yield by 18% [5]73
Temperature ramp25 → 80 °C (NCS) or 60 → reflux (SOCl_2)Linear increase limits uncontrolled poly-chlorination [3]110

Advanced Synthetic Approaches

Catalytic Methods

Recent advances employ catalytic halogen transfer or continuous-flow activation to improve atom economy.

Catalyst systemSubstrateHalogen sourceSolventProductivityNotes
Formamide/POCl_3 (in situ Vilsmeier)Free acidSOCl_2 (1.2 equiv.)Chlorobenzene0.92 kg L^-1 h^-1 [2]40 mol % SOCl2, no corrosive H3PO_4 by-products
ZnCl_2-mediated LMCT* photoredoxCarboxylate saltNaCl / Na2S2O_8MeCN/H_2O81% conversion, r.t. [6]Visible light, exclusive C-sp^2 chlorination

*Ligand-to-metal charge transfer.

Green Chemistry Applications

Process-intensification strategies that minimise hazardous reagents include:

  • Aqueous NCS micro-emulsion: >95% yield, phase-transfer catalysed by tetra-n-butylammonium bromide; waste stream meets EU COD limits [3].
  • Enzymatic continuous-flow amidation: Subsequent conversion of the acid into pyrazinamide analogues in tert-amyl alcohol at 45 °C, 20 min residence, 91% throughput [7] [8].
  • Photoredox NaCl oxidation: Room-temperature halogenation without chlorinated solvents and negligible chlorinated by-products [6] [9].

Purification Techniques

Crystallization Procedures

Crude reaction slurries typically contain residual HCl, SO_2 or succinimide. Recrystallisation parameters are benchmarked in Table 3.

Solvent systemCooling profileLattice purity (%)Mass recovery (%)Ref.
Water : ethanol = 3 : 180 → 5 °C over 3 h99.271 [3]110
Iso-propanol (0.1% v/v formic acid)Slow evaporation99.568 [10]63
Methyl-tert-butyl ether (MTBE) antisolvent25 °C seeding, 0 °C crash98.774 [11]61

Chromatographic Purification

Where co-crystallising congeners (e.g., 5-chloro isomer) are present, flash or preparative HPLC is employed.

ModeStationary phaseEluentTarget R_t (min)Resolution (R_s)
Normal phase flashSilica, 230 ÅHexane : EtOAc = 9 : 15.32.1 [10]
RP-prep HPLCC18, 5 µm0.1% TFA / MeOH gradient 30→70%14.83.5 [11]

Use of silica eliminates basic co-extractants such as 4-methyl-imidazole [11], while RP-HPLC secures >99.8% purity suitable for structure-activity studies.

Detailed Research Findings

Research focusKey observationImpact on synthesisCitation
Regio-control via electron density mapping (DFT)LUMO coefficient at C-6 exceeds C-5 by 0.22Predicts exclusive C-6 chlorination under electrophilic conditions [12]68
Catalyst deactivation above 90 °CThermal cleavage of Vilsmeier adduct (ΔH = 84 kJ mol^-1)Limits SOCl_2 catalysis to ≤85 °C [5]73
Flow photoredox energy efficiency0.14 kWh mol^-1 vs 1.8 kWh mol^-1 batch UV7-fold reduction in energy load [6]62
Crystallisation kineticsInduction time follows t_ind = 16 · S^-1.6 (S = supersaturation)Enables seed loading <0.5% w/w [10]63

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-6-chloropyrazine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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